molecular formula C9H9ClN2O B8714029 N-(4-chloro-5-vinylpyridin-2-yl)acetamide

N-(4-chloro-5-vinylpyridin-2-yl)acetamide

Cat. No. B8714029
M. Wt: 196.63 g/mol
InChI Key: UIGOMFDGHINZOC-UHFFFAOYSA-N
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Description

N-(4-chloro-5-vinylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-5-vinylpyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-5-vinylpyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-chloro-5-vinylpyridin-2-yl)acetamide

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

N-(4-chloro-5-ethenylpyridin-2-yl)acetamide

InChI

InChI=1S/C9H9ClN2O/c1-3-7-5-11-9(4-8(7)10)12-6(2)13/h3-5H,1H2,2H3,(H,11,12,13)

InChI Key

UIGOMFDGHINZOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C(=C1)Cl)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-(5-bromo-4-chloropyridin-2-yl)acetamide (7 g, 28.1 mmol), 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane complex with pyridine (1:1) (8.78 g, 36.5 mmol), and sodium carbonate (5.95 g, 56.1 mmol) solution in 7 mL of water in a mixture of toluene (50 mL) and ethanol (8 mL), was added Pd(PPh3)4 (0.973 g, 0.842 mmol). The solution was purged with nitrogen gas was bubbled for 5 min then heated at 85° C. for 14 h. The reaction was cooled to room temperature and was diluted with ethyl acetate (50 mL) ten filtered through a bed of celite. The filtrate was diluted with water and the organic layer was separated, washed with brine, dried over sodium sulphate. The organics were concentrated under reduced pressure and residue was purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Product eluted at 30% ethyl acetate in hexane and required fractions were concentrated to yield N-(4-chloro-5-vinylpyridin-2-yl)acetamide (5.92 g, 27.7 mmol, 99% yield) as yellow solid. LCMS (ESI) m/e 197.2 [(M+H)+, calcd for C9H10ClN2O 197.04] LC/MS retention time (method A): tR=1.50 min; 1H NMR (400 MHz, DMSO-d6) δ 10.79 (s, 1H), 8.64 (s, 1H), 8.18 (d, J=6.40 Hz, 1H), 6.88 (dd, J=11.2, 17.6 Hz, 1H), 5.99 (dd, J=17.60, 0.80 Hz, 1H), 5.47 (dd, J=11.40, 0.80 Hz, 1H), 2.12 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.973 g
Type
catalyst
Reaction Step Two

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